molecular formula C21H17N3O6S B2571444 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941898-91-5

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2571444
CAS No.: 941898-91-5
M. Wt: 439.44
InChI Key: MCVKPMZNRRJEGT-UHFFFAOYSA-N
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Description

This compound is a thiazole-based derivative featuring dual benzo[d][1,3]dioxole (benzodioxole) moieties and an amide linkage. Its structure integrates a central thiazole ring substituted with a 2-oxoethyl group bound to a benzodioxol-5-ylmethylamine, while the second benzodioxole-5-carboxamide group is attached to the thiazole’s 2-position. The molecule’s design emphasizes bioisosteric principles, leveraging the benzodioxole group’s metabolic stability and the thiazole ring’s role in modulating electronic and steric properties .

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c25-19(22-8-12-1-3-15-17(5-12)29-10-27-15)7-14-9-31-21(23-14)24-20(26)13-2-4-16-18(6-13)30-11-28-16/h1-6,9H,7-8,10-11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVKPMZNRRJEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
  • Molecular Formula : C22H21N3O6S
  • Molecular Weight : 455.5 g/mol
  • CAS Number : 946358-08-3

The compound exhibits various biological activities primarily through its interaction with specific molecular targets involved in cancer pathways. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit several protein kinases that play crucial roles in cell signaling and proliferation. For instance, studies have demonstrated its effectiveness against DYRK1A and GSK3α/β kinases .
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activity data related to the compound's anticancer effects:

Cell Line IC50 (µM) Mechanism
HepG22.38EGFR inhibition
HCT1161.54Apoptosis induction
MCF74.52Cell cycle arrest
Normal Cell Line>150Non-cytotoxic

Study 1: Anticancer Activity Assessment

In a study evaluating various derivatives of benzo[d][1,3]dioxole compounds, this compound demonstrated potent anticancer activity across multiple cancer cell lines. The study utilized MTS assays to assess cell viability after treatment with the compound at varying concentrations for 18 hours .

Study 2: Molecular Docking Studies

Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression. The binding affinity was compared to known inhibitors like doxorubicin, showing promising results for further development as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit promising cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on benzodioxole derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), with IC50 values indicating strong potential for clinical applications .
CompoundCell LineIC50 (µM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54

Neuropharmacology

The compound's structural features suggest it may interact with central nervous system targets, potentially offering therapeutic benefits in treating anxiety and depression.

  • Research Insight : Benzodiazepine derivatives have been shown to exhibit anxiolytic properties, which could extend to derivatives like this compound .

Antimicrobial Properties

The thiazole component of the compound is known for its antimicrobial activity.

  • Case Study : Research on thiazole derivatives indicates their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Benzodioxole Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Yield (%) References
Target Compound Benzodioxole-5-carboxamide; 2-(benzodioxol-5-ylmethyl)amino-2-oxoethyl group ~495.45* N/A
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (72) Cyclopropane-1-carboxamide; 4-methoxyphenyl; methylthio-benzoyl 569.64 27
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 2-Thioxo-thiazolidinone; 4-methoxyphenyl 455.51 N/A
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide; 4-methylbenzoyl 446.47 N/A
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Biphenyl-4-carbonyl; pyridin-3-yl 591.14 N/A

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound lacks the cyclopropane or thioxo groups seen in analogs like compound 72 or 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide .

Benzodioxole Positioning: Unlike derivatives with single benzodioxole attachments (e.g., compound 72), the target compound incorporates dual benzodioxole groups, which may improve binding affinity to targets like serotonin receptors or monoamine oxidases .

Synthetic Yields : Yields for related compounds vary widely (e.g., 27% for compound 72 vs. 43% for compound 75 ), suggesting that steric hindrance from substituents (e.g., cyclopropane) impacts reaction efficiency.

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?

A thiazole-benzodioxole scaffold can be synthesized via cyclization of hydrazinecarbothioamide derivatives with carbon disulfide under alkaline conditions (e.g., NaOH in ethanol, refluxed for 12 hours). Post-reaction acidification (pH 4) ensures product precipitation . For optimization, adjust molar ratios (e.g., 1:1.3 hydrazinecarbothioamide:CS₂) and monitor reaction progress via TLC. Intermediate characterization by ¹H/¹³C NMR is critical to confirm regioselectivity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Use spectroscopic techniques:

  • ¹H NMR : Identify benzylic protons (δ 4.5–5.0 ppm) from the benzodioxole methylene group and thiazole NH (δ 10–12 ppm).
  • 13C NMR : Confirm carbonyl (C=O) signals at ~165–175 ppm and thiazole C=S (if present) at ~120 ppm .
  • X-ray crystallography : Resolve spatial arrangement (e.g., unit cell parameters: a = 19.2951 Å, b = 13.6381 Å, β = 119.2° for related thiazole derivatives) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or cytotoxicity screens (MTT assay against cancer cell lines like HeLa or MCF-7). Use positive controls (e.g., donepezil for acetylcholinesterase) and validate via dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Dock the compound into target protein active sites (e.g., acetylcholinesterase PDB: 4EY7) using software like AutoDock Vina. Focus on key interactions:

  • Hydrogen bonding between the benzodioxole oxygen and Tyr336.
  • π-π stacking of the thiazole ring with Trp85. Modify substituents (e.g., electron-withdrawing groups on benzodioxole) to improve binding affinity and calculate ΔG values .

Q. What strategies address discrepancies in biological activity data across related analogs?

Contradictions may arise from assay conditions (e.g., serum interference) or structural isomerism. Mitigate by:

  • Standardizing protocols (e.g., fixed incubation time/temperature).
  • Performing HPLC purity checks (>95% purity).
  • Analyzing substituent effects (e.g., tert-butyl groups in Position 4 increase lipophilicity and membrane permeability) .

Q. How can computational methods predict metabolic stability and toxicity?

Use QSAR models (e.g., SwissADME) to estimate metabolic sites (e.g., benzodioxole methylene oxidation). For toxicity, apply ProTox-II to predict hepatotoxicity risks. Validate with in vitro microsomal assays (e.g., CYP450 inhibition) .

Q. What crystallization techniques improve yield and purity of this compound?

Optimize solvent systems (e.g., ethanol/water 70:30 v/v) and slow evaporation at 150 K. Monitor crystal growth via polarized light microscopy. For unstable intermediates, use cryocrystallography (150 K) to prevent disorder .

Q. How can advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?

  • 2D NMR (HSQC, HMBC) : Map heteronuclear correlations to confirm connectivity between thiazole and benzodioxole moieties.
  • IR spectroscopy : Detect carbonyl stretching (1680–1720 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .

Methodological Guidance

Q. What in silico tools are recommended for optimizing synthetic routes?

Apply retrosynthesis algorithms (e.g., ChemAxon’s PathFinder) to identify viable precursors. Simulate reaction kinetics (e.g., COMSOL Multiphysics) for scale-up predictions .

Q. How should researchers handle air-sensitive intermediates during synthesis?

Use Schlenk lines for anhydrous conditions and argon-purged reaction vessels. Characterize intermediates immediately via low-temperature NMR (−40°C) .

Q. What statistical approaches are critical for dose-response analysis in biological assays?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Report 95% confidence intervals for IC₅₀/EC₅₀ values and apply ANOVA for inter-group comparisons .

Data Interpretation and Conflict Resolution

Q. How can conflicting cytotoxicity results between in vitro and in vivo models be reconciled?

Discrepancies may stem from bioavailability differences. Address via:

  • Pharmacokinetic studies (e.g., plasma half-life measurements).
  • Prodrug design to enhance solubility (e.g., phosphate ester derivatives) .

Q. What mechanistic studies clarify the role of the thiazole ring in bioactivity?

Synthesize analogs with thiazole replaced by oxazole or pyridine. Compare activity profiles and perform molecular dynamics simulations to assess target binding flexibility .

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